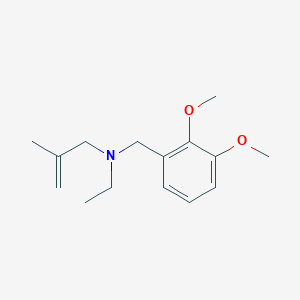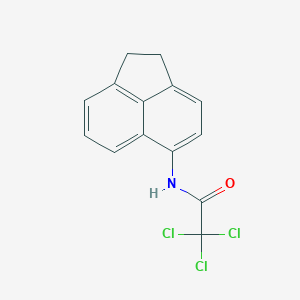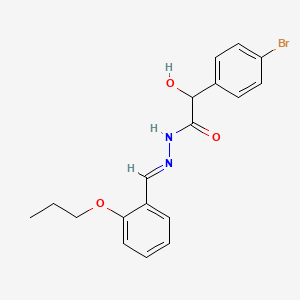![molecular formula C10H8IN3OS B5769721 N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5769721.png)
N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]acetamide, commonly known as ITA, is a chemical compound with potential applications in scientific research. ITA is a derivative of thiadiazole, a heterocyclic organic compound that has been extensively studied due to its diverse biological activities. ITA has been synthesized using different methods, and its mechanism of action and potential applications in scientific research have been investigated.
作用机制
ITA exerts its anticancer activity through different mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. ITA has been shown to inhibit the activation of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. ITA has also been shown to inhibit the expression of VEGF, a protein that promotes angiogenesis. ITA has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
ITA has been shown to have different biochemical and physiological effects, depending on the concentration and duration of exposure. ITA has been shown to induce oxidative stress in cancer cells, leading to the generation of reactive oxygen species and DNA damage. ITA has also been shown to modulate the expression of different genes involved in cell cycle regulation, DNA repair, and apoptosis. ITA has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent.
实验室实验的优点和局限性
ITA has several advantages for lab experiments, including its high purity and stability. ITA can be easily synthesized using different methods, and its structure can be confirmed using different spectroscopic techniques. ITA has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent. However, ITA has some limitations, including its low solubility in water and its potential to form aggregates in solution. ITA can also be affected by different factors, including pH, temperature, and light, which can affect its stability and activity.
未来方向
ITA has several potential future directions in scientific research, including its investigation as a potential anticancer agent for different types of cancer. ITA can also be investigated for its potential as a radioprotective agent, as it has been shown to protect normal cells from radiation-induced damage. ITA can also be modified to improve its solubility and stability in solution, which can enhance its activity and selectivity. ITA can also be used as a lead compound for the development of new anticancer agents with improved activity and selectivity.
合成方法
ITA can be synthesized using different methods, including the reaction of 2-amino-5-iodobenzonitrile with thiosemicarbazide in the presence of acetic acid and sodium acetate. The reaction yields ITA as a yellow solid, which can be purified using recrystallization. Other methods involve the reaction of 5-iodo-2-nitrobenzoic acid with thiosemicarbazide in the presence of sodium hydroxide and acetic acid or the reaction of 2-acetylthiophene with 5-iodo-2-nitrobenzoyl chloride in the presence of pyridine.
科学研究应用
ITA has potential applications in scientific research, particularly in the field of cancer research. ITA has been shown to inhibit the growth of cancer cells in vitro and in vivo. ITA has been investigated as a potential anticancer agent for different types of cancer, including breast cancer, lung cancer, and colon cancer. ITA has also been investigated for its potential as a radioprotective agent, as it has been shown to protect normal cells from radiation-induced damage.
属性
IUPAC Name |
N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN3OS/c1-6(15)12-10-14-13-9(16-10)7-4-2-3-5-8(7)11/h2-5H,1H3,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRPITYRGKWJDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)C2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B5769647.png)

![1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]-1-propanone](/img/structure/B5769664.png)
![N-[2-(4-fluorophenyl)-2-oxoethyl]-2-furamide](/img/structure/B5769667.png)


![2-[(3-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5769691.png)

![N'-[(5-bromo-2-chlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5769710.png)
![(4-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5769718.png)
![2-methoxy-6-methyl-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5769739.png)
![1-{[(4-phenoxyphenyl)amino]methyl}-2,5-pyrrolidinedione](/img/structure/B5769743.png)
![N-(3-fluorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5769744.png)